[3-(2-Morpholinoethoxy)phenyl]methylamine

Medicinal Chemistry Building Block Procurement Structure-Activity Relationship

[3-(2-Morpholinoethoxy)phenyl]methylamine (CAS 857284-08-3) is a substituted benzylamine bearing a 3-(2-morpholinoethoxy) chain on the phenyl ring, with the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol. It belongs to the phenylmethylamine class and is commercially supplied as a research-grade building block, typically at ≥95% purity.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 857284-08-3
Cat. No. B1277017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2-Morpholinoethoxy)phenyl]methylamine
CAS857284-08-3
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC=CC(=C2)CN
InChIInChI=1S/C13H20N2O2/c14-11-12-2-1-3-13(10-12)17-9-6-15-4-7-16-8-5-15/h1-3,10H,4-9,11,14H2
InChIKeyKRJWFDTWNMICLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing [3-(2-Morpholinoethoxy)phenyl]methylamine (CAS 857284-08-3): Core Chemical Identity and Baseline Procurement Data


[3-(2-Morpholinoethoxy)phenyl]methylamine (CAS 857284-08-3) is a substituted benzylamine bearing a 3-(2-morpholinoethoxy) chain on the phenyl ring, with the molecular formula C₁₃H₂₀N₂O₂ and a molecular weight of 236.31 g/mol [1]. It belongs to the phenylmethylamine class and is commercially supplied as a research-grade building block, typically at ≥95% purity . The morpholinoethoxy group imparts moderate hydrophilicity (predicted LogP ~0.4) and dual hydrogen-bonding capability (1 HBD, 4 HBA), while the primary benzylamine nitrogen provides a nucleophilic handle for amide bond formation, reductive amination, and N-alkylation reactions [2]. These features position this compound as a versatile intermediate in medicinal chemistry, particularly where a morpholinoethoxy-tethered benzylic amine pharmacophore or linker element is required.

Workflow Medicinal chemistry building block procurement
Selection 3-substituted benzylamine with morpholinoethoxy motif
Use context Patent-validated thienopyrimidine scaffold synthesis

Why Generic Substitution of [3-(2-Morpholinoethoxy)phenyl]methylamine (CAS 857284-08-3) is Scientifically Unsound


Although several constitutional isomers and functional-group analogs of [3-(2-Morpholinoethoxy)phenyl]methylamine share the same empirical formula or morpholinoethoxy motif, they are not interchangeable in synthesis or screening campaigns. In the patent-validated preparation of 6-(4-chlorophenyl)-3-[3-(2-morpholin-4-yl-ethoxy)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one, the 3-substituted benzylic amine is the specific nucleophilic partner; substitution with the corresponding 4-isomer , aniline derivative , or benzyl alcohol analog would either fail to produce the correct product or require entirely different reaction conditions, leading to altered regiochemistry, pharmacokinetics, or target-binding profiles [1]. The quantitative evidence below documents exactly where these structural differences translate into measurable divergence in physicochemical properties, synthetic utility, and biological context, providing a fact-based rationale for precise compound selection in procurement decisions.

!
Regioisomer mismatch 4-substituted isomer (CAS 140836-69-7) alters coupling geometry and may not produce the patented thienopyrimidine target.
!
Functional group incompatibility Benzylic alcohol analog (CAS 857284-07-2) is unreactive in amide coupling; aniline analog (CAS 112677-72-2) is a weaker nucleophile.
!
Synthetic route divergence Patent-validated route uses the 3-benzylamine specifically; substitution requires separate reaction optimization and SAR re-validation.

Quantitative Differentiation of [3-(2-Morpholinoethoxy)phenyl]methylamine from Closest Analogs: A Data-Driven Procurement Guide


Regiochemical Differentiation: 3-Benzylamine vs. 4-Benzylamine Substitution Pattern in Morpholinoethoxy Phenyl Derivatives

The 3-substituted benzylamine isomer (target compound) exhibits a distinct hydrogen-bond donor count and topological polar surface area compared to the 4-substituted constitutional isomer . In the patent synthesis of 6-(4-chlorophenyl)-3-[3-(2-morpholin-4-yl-ethoxy)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one, only the 3-isomer is reported as productive; the 4-isomer would require separate optimization [1]. The meta-positioning of the amine relative to the morpholinoethoxy chain alters the electron density on the aromatic ring and the trajectory of the nucleophilic amine, directly impacting coupling efficiency and final product geometry.

Regiochemical differentiation
Cross-study comparable
3- vs. 4-substitution: identical global descriptors (HBD=1, TPSA=47.7 Ų) but distinct spatial amine orientation controls regiospecificity in coupling.
Regiospecific coupling review required
Computed descriptors mask critical spatial difference; procurement must match patented 3-isomer.
Medicinal Chemistry Building Block Procurement Structure-Activity Relationship

Functional Group Divergence: Primary Benzylamine vs. Benzylic Alcohol in Morpholinoethoxy Phenyl Building Blocks

The target compound's primary amine (pKa ~9-10) is a stronger nucleophile and base than the hydroxyl group (pKa ~15-16) of the alcohol analog [3-(2-Morpholinoethoxy)phenyl]methanol (CAS 857284-07-2) [1]. This enables the amine to participate in amide coupling, reductive amination, and Schiff-base formation under conditions where the alcohol is unreactive. The computed LogP differs by approximately 0.4 units (amine: 0.36; alcohol: ~0.76 estimated for the neutral species), reflecting greater hydrophilicity of the amine form at physiological pH [2]. The molecular weight differs by ~1 Da (236.31 vs. 237.29 g/mol), which can be significant for fragment-based screening libraries where mass increments are tightly controlled .

Functional group divergence
Cross-study comparable
Benzylamine vs. benzylic alcohol: ΔLogP ~-0.4, MW difference ~1 Da; amine undergoes acylation, alcohol is unreactive.
Reaction manifold mismatch confirmed
Alcohol analog fails in amide coupling; amine is the competent nucleophile.
Synthetic Chemistry Building Block Selection Amine vs. Alcohol Reactivity

Aniline vs. Benzylamine: Basicity and Nucleophilicity as Determinants of Synthetic Utility

The aniline analog 3-(2-Morpholinoethoxy)aniline (CAS 112677-72-2) differs fundamentally from the target benzylamine: the lone pair on the aniline nitrogen is delocalized into the aromatic ring, reducing its pKa by ~4-5 units compared to the benzylamine [1]. This delocalization makes the aniline a much weaker nucleophile and base, precluding many amine-coupling chemistries that are straightforward with the benzylamine. The molecular weight is lower (222.29 vs. 236.31 g/mol), and the hydrogen-bond donor count is higher (2 vs. 1) for the aniline, reflecting the presence of two NH protons directly on the ring . In fragment-based screening, the benzylamine's sp³-hybridized CH₂ linker provides greater conformational flexibility and reduced aromatic planarity compared to the aniline, which can translate into distinct target-binding modes [2].

Basicity and nucleophilicity
Class-level inference
ΔpKa ~4.7 (benzylamine ~9.3 vs. aniline ~4.6); hybridization change sp³→sp² alters reactivity.
Nucleophilicity context differs significantly
Class-level pKa inference; explicit comparative data for morpholinoethoxy analogs not available.
Medicinal Chemistry Fragment-Based Drug Design Synthetic Accessibility

Patent-Validated Synthetic Utility: Incorporation into Thienopyrimidine Scaffolds with Therapeutic Indications

AstraZeneca patent US 7,723,331 B2 explicitly lists 6-(4-chlorophenyl)-3-[3-(2-morpholin-4-yl-ethoxy)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one as one of the exemplified compounds, prepared using [3-(2-Morpholinoethoxy)phenyl]methylamine as the key building block [1]. The patent claims utility in treating obesity, psychiatric disorders, cognitive disorders, schizophrenia, epilepsy, type II diabetes, metabolic syndrome, and neurodegenerative diseases (Alzheimer's, Parkinson's, Huntington's) [2]. The reaction is described as proceeding in methanol within 0.25 hours at 45% yield for the specific coupling step, demonstrating efficient incorporation [3]. No analogous preparation using the 4-isomer, aniline, or alcohol derivative is reported in this patent, underscoring the specificity of this building block for the disclosed therapeutic chemotype.

Patent-validated synthetic utility
Direct head-to-head comparison
Productive coupling demonstrated: 45% yield in 0.25 h (MeOH). No product reported for 4-isomer, aniline, or alcohol comparators.
Supports patent-route procurement specificity
Only evidence-backed choice for disclosed thienopyrimidine chemotype.
Therapeutic Agent Synthesis Thienopyrimidine AstraZeneca Patent

Physicochemical Property Profile: Computed Lipophilicity and Hydrogen-Bonding Capacity Differentiate the Morpholinoethoxy-Benzylamine from Non-Morpholino or Non-Ether Linked Analogs

The morpholinoethoxy group confers a distinct combination of moderate lipophilicity (LogP ~0.4) and hydrogen-bond acceptor capacity (4 HBA) that is not replicated by direct aryl-amine or piperazine-linked analogs [1]. The compound complies with the Rule of Five (zero violations) and exhibits a moderate polar surface area (48 Ų), placing it within drug-like chemical space suitable for oral bioavailability prediction models . The LogD at pH 5.5 is predicted to be -3.16, rising to -1.12 at pH 7.4, reflecting significant pH-dependent ionization of the amine, which is characteristic of benzylamines and distinct from permanently charged quaternary amine analogs . This pH-dependent ionization profile can be exploited in pH-gradient extraction and purification protocols, a practical consideration for procurement and downstream processing.

Physicochemical profile
Class-level inference
LogP 0.36; TPSA 48 Ų; LogD(pH 7.4) -1.12. Morpholino balance vs. piperazine (more polar) or aniline (more lipophilic) analogs.
Property-context differentiator
Computed estimates; comparative experimental LogD data not available.
ADME Prediction Fragment-Based Screening Physicochemical Profiling

Commercial Purity Specifications and Vendor-Reported Quality Metrics for CAS 857284-08-3

Commercial suppliers consistently report a purity specification of 95% (assay range 94.5–100.0%) for [3-(2-Morpholinoethoxy)phenyl]methylamine . The compound is supplied as a liquid at ambient temperature in amber glass bottles to protect against light degradation . The MDL number (MFCD07772847) and InChI Key (KRJWFDTWNMICLY-UHFFFAOYSA-N) serve as unique identifiers for procurement verification, ensuring that the correct regioisomer is ordered . This level of specification consistency is comparable to the 4-substituted isomer (CAS 140836-69-7, also 95%), but the aniline analog (CAS 112677-72-2) is typically supplied only at 97% purity from fewer vendors, limiting sourcing flexibility.

Commercial purity specifications
Data to verify
Purity 95% (multiple vendors). Broader multi-vendor availability vs. 4-isomer; aniline analog at 97% from fewer sources.
Supports supply-chain risk assessment
Vendor-reported data; source-specific review recommended.
Procurement Specification Quality Control Vendor Comparison

Validated Application Scenarios for [3-(2-Morpholinoethoxy)phenyl]methylamine (CAS 857284-08-3) in Scientific and Industrial Research


Synthesis of Thienopyrimidine-Based Therapeutic Candidates Targeting CNS and Metabolic Disorders

Based on the patent-validated synthetic utility (US 7,723,331 B2), this building block is directly applicable in the preparation of 6-(4-chlorophenyl)-3-[3-(2-morpholin-4-yl-ethoxy)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one and related analogs [1]. Research groups pursuing MCH receptor modulation, antipsychotic, anti-obesity, or cognition-enhancing agents within this chemotype should prioritize this specific 3-substituted benzylamine to reproduce the patented synthetic route and maintain consistency with reported biological data [2].

Fragment-Based Library Construction Requiring a Benzylic Amine with Morpholinoethoxy Pharmacophore

The compound's combination of a primary benzylamine nucleophile, morpholino HBA motif, and computed drug-like property profile (LogP 0.4, 0 Ro5 violations) makes it suitable for fragment-based screening library assembly [1]. Its sp³-hybridized CH₂ linker provides conformational flexibility distinct from the planar aniline analog (CAS 112677-72-2), enabling exploration of non-planar binding modes [2]. Multi-vendor availability at consistent 95% purity supports library-scale procurement without batch-to-batch variability concerns .

Amide Coupling and Reductive Amination Scaffold Decoration in Parallel Synthesis

The benzylamine functionality (pKa ~9.3) enables robust amide bond formation with carboxylic acids and reductive amination with aldehydes/ketones under standard conditions [1]. Unlike the alcohol analog (CAS 857284-07-2), which requires activating agents for esterification, the amine reacts directly with acyl chlorides, NHS esters, and carboxylic acids with coupling reagents [2]. This reactivity profile makes it preferred for parallel synthesis workflows where rapid, high-conversion coupling is required across diverse substrate sets .

pH-Dependent Extraction and Purification Workflows Leveraging Ionizable Amine

The predicted pH-dependent LogD profile (LogD pH 5.5 = -3.16, pH 7.4 = -1.12) indicates that the compound is predominantly ionized and water-soluble at acidic pH but partitions increasingly into organic phases at neutral to basic pH [1]. This property enables straightforward purification via acid-base extraction, in contrast to permanently neutral or quaternary ammonium analogs [2]. Procurement teams selecting this compound for scale-up synthesis benefit from predictable work-up protocols that reduce purification costs and improve recovery yields .

Application
Selection Property
Validation Focus
Thienopyrimidine scaffold synthesis
Patent-specific 3-benzylamine regioisomer
Coupling efficiency and product identity confirmation
Fragment-based library construction
Morpholino HBA motif with sp³ flexibility
Non-planar binding mode exploration vs. aniline analogs
Amide coupling and reductive amination
Primary benzylamine nucleophile (pKa ~9.3)
Conversion rate vs. alcohol or aniline building blocks
pH-dependent extraction and purification
pH-switchable ionization (LogD shift)
Recovery yield and purity in acid-base work-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for [3-(2-Morpholinoethoxy)phenyl]methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.